Febrifugine dihydrochloride

Übersicht

Beschreibung

This compound has been traditionally used in Chinese medicine for its potent antimalarial properties . Febrifugine is also found in the garden plant Hydrangea . It has been studied extensively for its potential therapeutic applications, including its antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Febrifugin umfasst mehrere Schritte. Ein üblicher Syntheseweg beginnt mit der Kondensation eines geschützten Ketons mit 2-Benzyloxy-1-trimethylsilyloxyphenoxyethan unter Verwendung von Zinn(II)-triflat und einem chiralen Amin in Propionitril . Das aldolische Reaktionsprodukt wird dann dehydroxyliert und reduziert, um den geschützten Hydroxyester zu erhalten. Anschließende Schritte umfassen Reduktions-, Oxidations- und Kondensationsreaktionen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Febrifugin beinhaltet typischerweise ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von skalierbaren Reaktionsbedingungen und Reinigungsmethoden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Febrifugin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Febrifugin kann oxidiert werden, um Chinazolinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Piperidinringstruktur verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinazolinon-Kern einführen

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidationsmittel wie Oxalylchlorid und Dimethylsulfoxid (DMSO) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Diisobutylaluminiumhydrid (DIBAL) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Trimethylsilylchlorid (TMSCl) und Cer-Ammonium-Nitrat (CAN) werden für Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinazolinon-Derivate und modifizierte Piperidinringstrukturen .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Recent studies have identified febrifugine dihydrochloride as a promising candidate for treating visceral leishmaniasis , a severe form of leishmaniasis caused by Leishmania donovani.

- Mechanism of Action : this compound targets the trypanothione reductase enzyme in Leishmania, leading to increased production of reactive oxygen species (ROS), which triggers apoptosis-like cell death in the parasites .

- Efficacy : In experimental assays, this compound demonstrated an IC50 value of 7.16 nM against the promastigotes of L. donovani, significantly outperforming the standard treatment, miltefosine, which had an IC50 of 11.41 μM .

- In Vivo Studies : In mouse models, febrifugine treatment resulted in a 62% reduction in parasite load compared to 55% with miltefosine .

Antimalarial Properties

Historically, febrifugine has been utilized for its antimalarial effects against Plasmodium species.

- Clinical Trials : Early trials indicated its effectiveness against the Chesson strain of Plasmodium vivax, establishing its role as an anti-malarial agent .

- Synthetic Analogues : Research into synthetic analogues of febrifugine has shown enhanced antimalarial activity, suggesting that modifications to the chemical structure can improve efficacy and reduce toxicity .

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties.

- Cytokine Modulation : Studies indicate that febrifugine enhances pro-inflammatory cytokine responses, which could be beneficial in certain therapeutic contexts where immune activation is desired .

- Potential Applications : Its immunomodulatory effects suggest potential applications in treating autoimmune diseases and chronic inflammatory conditions .

Other Therapeutic Uses

The versatility of this compound extends to several other medical applications:

- Anti-fibrotic Properties : Compounds derived from febrifugine are being explored for their ability to inhibit fibrosis, making them candidates for treating conditions like scleroderma and liver fibrosis .

- Neuroprotective Effects : Some studies indicate potential neuroprotective roles due to its ability to promote autophagy and inhibit toxic protein synthesis associated with neurodegenerative diseases like Huntington's disease .

Data Summary Table

| Application Area | Mechanism/Action | Efficacy/Findings |

|---|---|---|

| Antileishmanial | Targets trypanothione reductase; induces ROS production | IC50 = 7.16 nM; 62% reduction in parasite load |

| Antimalarial | Inhibits Plasmodium growth | Effective against P. vivax; synthetic analogues show enhanced activity |

| Anti-inflammatory | Modulates cytokine response | Potential use in autoimmune diseases |

| Anti-fibrotic | Inhibits fibrosis pathways | Useful in scleroderma and liver fibrosis treatments |

| Neuroprotective | Promotes autophagy; inhibits toxic protein synthesis | Potential applications in neurodegenerative disorders |

Case Studies and Research Findings

- Antileishmanial Study : A comprehensive study demonstrated that this compound significantly reduces parasite load in infected mice while maintaining liver safety profiles .

- Antimalarial Research : Clinical trials reaffirmed its historical use against malaria, with ongoing research into its synthetic derivatives suggesting improved therapeutic profiles .

- Inflammation and Fibrosis : Investigations into febrifugine's role in modulating immune responses and fibrosis have opened new avenues for treating chronic inflammatory diseases .

Wirkmechanismus

Febrifugine exerts its effects primarily by inhibiting prolyl-tRNA synthetase (ProRS), an enzyme involved in protein synthesis . This inhibition leads to the accumulation of uncharged prolyl-tRNAs, triggering the amino acid starvation response and integrated stress responses. These pathways contribute to its antimalarial, antifibrotic, and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Isofebrifugine: Another alkaloid isolated from Dichroa febrifuga with similar antimalarial properties.

Halofuginone: A synthetic derivative of febrifugine with enhanced therapeutic properties and reduced toxicity.

Comparison: Febrifugine is unique due to its potent antimalarial activity and novel mechanism of action. its strong emetic effects limit its clinical use . Halofuginone, on the other hand, has been developed to overcome these limitations and is used in veterinary medicine as a coccidiostat and in research for its antifibrotic and anticancer properties .

Biologische Aktivität

Febrifugine dihydrochloride is a quinazolinone alkaloid derived from the traditional Chinese medicinal plant Dichroa febrifuga. This compound has garnered attention for its biological activities, particularly against malaria and other infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, toxicity, and potential therapeutic applications.

Febrifugine exhibits its antimalarial properties primarily through the inhibition of hemozoin formation, which is crucial for the maturation of the malaria parasite Plasmodium falciparum during the trophozoite stage. By disrupting this process, febrifugine prevents the parasite from detoxifying heme, leading to its death .

Efficacy Against Malaria

Research indicates that febrifugine is significantly more potent than traditional antimalarial agents like quinine. In comparative studies, febrifugine demonstrated an IC50 value approximately 100 times lower than that of quinine against P. cynomolgi malaria in primate models .

Table 1: Comparative Efficacy of Febrifugine and Other Antimalarials

| Compound | IC50 (μM) | Relative Efficacy |

|---|---|---|

| Febrifugine | 1.6 | 100x more active than quinine |

| Quinine | 169 | Reference |

| Chloroquine | 23 | Less effective |

Toxicity Profile

Despite its efficacy, febrifugine's clinical use has been limited due to its hepatotoxicity. Studies have shown that febrifugine can be metabolized into reactive intermediates that form covalent adducts with cellular macromolecules, leading to DNA damage and cell death . The liver toxicity associated with febrifugine has prompted researchers to synthesize analogues with reduced toxicity profiles.

Table 2: Toxicity Comparison of Febrifugine and Its Analogs

| Compound | Toxicity (LD50) | Notes |

|---|---|---|

| Febrifugine | High | Significant liver toxicity |

| Isofebrifugine | Moderate | Reduced toxicity |

| Novel Analogues | Low | Over 100x less toxic |

Research Findings and Case Studies

Recent studies have focused on synthesizing analogues of febrifugine that maintain antimalarial activity while reducing toxicity. For example, novel compounds designed with structural modifications have shown superior efficacy against both chloroquine-sensitive and resistant strains of P. falciparum while exhibiting significantly lower cytotoxicity in hepatocyte assays .

A notable case study involved a clinical trial where febrifugine was administered to patients with visceral leishmaniasis. The results indicated promising outcomes in terms of infection clearance, although side effects were noted .

Potential Therapeutic Applications

Beyond its antimalarial properties, this compound has been explored for other therapeutic applications:

- Antifibrotic Properties : Research suggests that derivatives of febrifugine may possess anti-fibrotic effects useful in treating chronic inflammatory diseases .

- Cancer Research : Preliminary studies indicate potential applications in cancer therapy due to its effects on apoptosis and cell cycle regulation .

Eigenschaften

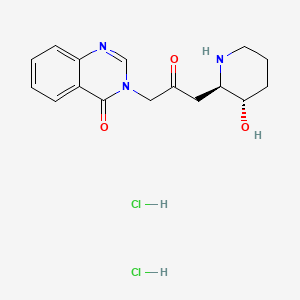

IUPAC Name |

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHYEILHQUTIR-AMTWEWDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32434-42-7 | |

| Record name | Febrifugine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32434-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBRIFUGINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.